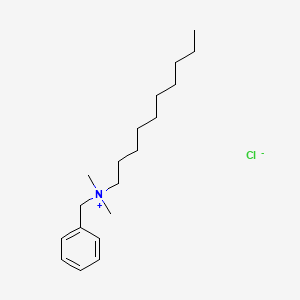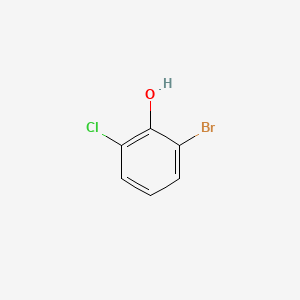
2-Bromo-6-chlorophenol
Overview
Description
2-Bromo-6-chlorophenol is a halophenol, a member of monochlorobenzenes and an organobromine compound . It is also known by its CAS number 2040-88-2 .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-chlorophenol is C6H4BrClO . The molecular weight is 207.45 g/mol . The molecular structure of all the compounds features an intramolecular hydrogen bond of the type C-H…N which closes into a S (6) motif .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-chlorophenol include a molecular weight of 207.45 g/mol . The compound has a XLogP3 value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 20.2 Ų .
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Bromo-6-chlorophenol is a versatile compound used in the synthesis of various pharmaceuticals . Its reactivity due to the presence of halogen atoms makes it a valuable intermediate in the creation of complex drug molecules. It can undergo reactions such as Grignard reactions, Suzuki coupling, and others to form compounds with potential therapeutic effects.
Biological Studies
This compound has been utilized in biological studies, particularly in enzyme activity investigations . It serves as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function, which is crucial for understanding metabolic pathways and designing enzyme-targeted drugs.
Dye Synthesis
In the field of dye chemistry, 2-Bromo-6-chlorophenol is employed in the synthesis of dyes . It can react with various compounds to form colorants used in textiles, inks, and biological staining, showcasing its importance in industrial applications as well as in laboratory research.
Drug-Receptor Interaction Studies
The study of drug-receptor interactions is fundamental to pharmacology. While specific studies on 2-Bromo-6-chlorophenol in this context are not readily available, compounds like it are often used to understand how drugs bind to receptors and exert their effects .
Mechanism of Action in Drugs
Understanding a drug’s mechanism of action is critical for drug development. 2-Bromo-6-chlorophenol-related compounds are studied to determine how they interact with biological systems to produce therapeutic effects . This knowledge aids in the optimization of drug properties and the reduction of side effects.
Safety and Hazards
2-Bromo-6-chlorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is often used in the synthesis of other organic compounds such as pharmaceuticals and dyes . It has also been studied for enzyme activities in the study of drug-receptor interactions .
Mode of Action
It is known that brominated and chlorinated phenols can participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to a substitution of a halogen atom .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
properties
IUPAC Name |
2-bromo-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECOFFMVWPWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174350 | |
| Record name | Phenol, 2-bromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorophenol | |
CAS RN |
2040-88-2 | |
| Record name | Phenol, 2-bromo-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-bromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


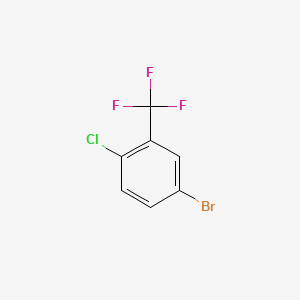
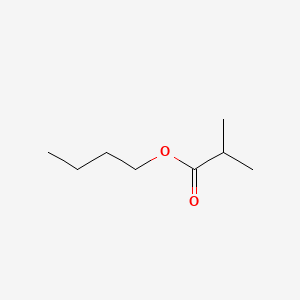




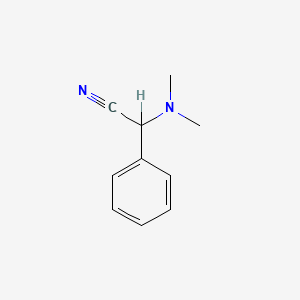
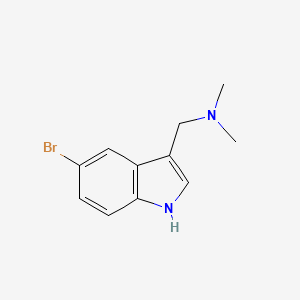

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)

